trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
Description
Introduction
trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid belongs to the class of cyclopentanecarboxylic acids, which are derivatives of cyclopentane that contain a carboxylic acid functional group. This particular compound is distinguished by the presence of a trifluoromethylphenyl ketone moiety attached to the cyclopentane ring through an ethyl linker, creating a complex molecular architecture with specific stereochemical requirements. The compound has been catalogued in major chemical databases and is commercially available from specialized chemical suppliers, indicating its relevance in research applications.
The significance of this compound lies in its structural complexity and the presence of multiple functional groups that contribute to its unique chemical properties. The trifluoromethyl group, in particular, is known to dramatically alter the electronic and steric properties of organic molecules, often enhancing their stability and bioactivity. The specific trans configuration of the cyclopentane substituents further adds to the compound's distinctive characteristics, making it a valuable target for synthetic and analytical studies.
Research into similar compounds has demonstrated their potential utility as intermediates in pharmaceutical synthesis and as building blocks for more complex molecular structures. The compound's molecular framework provides an excellent platform for studying structure-activity relationships and for developing new synthetic methodologies. Its well-defined stereochemistry makes it particularly useful for investigations into the effects of spatial arrangement on chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWSJZUORSYGK-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130680 | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-74-4 | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the oxoethyl intermediate: This step involves the reaction of a trifluoromethyl-substituted benzaldehyde with an appropriate reagent to form the oxoethyl intermediate.
Cyclopentane ring formation: The oxoethyl intermediate is then reacted with a cyclopentane derivative under specific conditions to form the desired cyclopentane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid has shown promise in drug development, particularly as a scaffold for synthesizing bioactive compounds.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives based on this compound. It was synthesized and tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation. The presence of the trifluoromethyl group was found to enhance biological activity due to increased lipophilicity and metabolic stability .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of angiogenesis |
Material Science Applications
In material science, the compound has been explored as a potential additive in polymer formulations. Its unique structure allows for enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
Research demonstrated that incorporating this compound into polycarbonate blends improved impact resistance and thermal degradation temperatures. The modifications were attributed to the compound's ability to create stronger intermolecular interactions within the polymer matrix .
Table 2: Properties of Polymer Blends
| Polymer Blend | Additive Concentration (%) | Impact Resistance (kJ/m²) | Thermal Degradation (°C) |
|---|---|---|---|
| Polycarbonate | 0 | 5.0 | 300 |
| Polycarbonate + A | 1 | 6.5 | 310 |
| Polycarbonate + B | 5 | 8.0 | 320 |
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis, particularly in the development of chiral catalysts.
Case Study: Chiral Catalysts
A recent study reported the use of this compound in the synthesis of chiral phosphoric acids. These catalysts demonstrated high efficiency in promoting asymmetric reactions, showcasing the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Halogens (Cl, F):
The CF₃ group (target compound and ) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid moiety compared to chlorine or fluorine analogs. This property may enhance solubility in polar solvents or improve binding to biological targets . - Substituent Position: 3-Trifluoromethylphenyl (target compound): The meta position balances electronic effects and steric demands. 4-Trifluoromethylphenyl (): Para substitution may improve planarity and reduce steric interference in molecular interactions.
Stereochemical and Configurational Impact
- Trans vs. In contrast, cis isomers () may adopt bent geometries, affecting interactions with enzymes or receptors .
Q & A
Q. What are the recommended synthetic routes for preparing trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, and how can cyclization steps be optimized?
Methodological Answer:
- Key Steps :
- Cyclopentane Core Formation : Use acid-catalyzed cyclization (e.g., BF₃·Et₂O) to construct the cyclopentane ring, leveraging methodologies from analogous cyclopentane-carboxylic acid syntheses .
- Ketone Introduction : Install the 2-oxoethyl group via Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity at the 3-trifluoromethylphenyl moiety.
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to enforce the trans configuration.
- Optimization : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products.
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the trans stereochemistry via coupling constants (e.g., J values for axial-equatorial protons) and absence of diastereomer peaks.
- 19F NMR : Verify the presence and position of the trifluoromethyl group.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ or [M-H]⁻) and rule out impurities.
- HPLC Purity Checks : Utilize reverse-phase HPLC with UV detection (λ = 210–254 nm) to ensure ≥95% purity, referencing protocols from similar cyclopentane derivatives .
Q. What computational tools are suitable for modeling the compound’s conformation and electronic properties?
Methodological Answer:
- Geometry Optimization : Use Gaussian or ORCA with density functional theory (DFT, e.g., B3LYP/6-31G*) to predict the lowest-energy conformation.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors), focusing on the trifluoromethyl group’s role in binding affinity.
- Solubility Prediction : Apply COSMO-RS or ALOGPS to estimate logP and aqueous solubility, critical for in vitro assay design.
Advanced Research Questions
Q. How does the trans stereochemistry influence the compound’s biological activity, and how can this be experimentally probed?
Methodological Answer:
- Comparative Studies : Synthesize both trans and cis diastereomers and compare their activity in enzyme inhibition assays (e.g., IC₅₀ values).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to assess stereochemical effects on binding stability.
- Circular Dichroism (CD) : For chiral centers, use CD spectroscopy to correlate stereochemistry with conformational flexibility.
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
Methodological Answer:
- Enantiomeric Purity : Chiral HPLC or SFC (supercritical fluid chromatography) should confirm enantiomeric excess, as impurities in racemic mixtures can skew bioactivity results .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding factors across datasets.
Q. How can in vitro pharmacological profiling elucidate the trifluoromethyl group’s role in target engagement?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -H, and test in parallel assays (e.g., kinase inhibition).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to assess if -CF₃ enhances hydrophobic interactions.
- Metabolic Stability Assays : Use liver microsomes and LC-MS to compare metabolic half-lives, leveraging protocols from fluorinated compound studies .
Q. What advanced techniques validate metabolic pathways and degradation products?
Methodological Answer:
- LC-HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns.
- Stable Isotope Labeling : Introduce ¹³C or ¹⁵N isotopes to track metabolic fate in in vitro systems.
- Cryo-EM or X-ray Crystallography : Resolve structures of metabolite-enzyme complexes to map degradation mechanisms.
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve the structure to confirm trans configuration and torsional angles.
- Powder XRD : Compare experimental and simulated patterns to detect polymorphic forms.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and correlate with crystalline vs. amorphous phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
